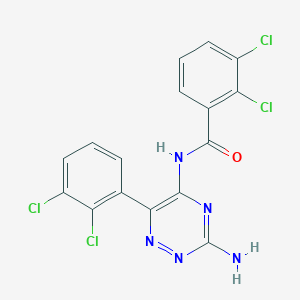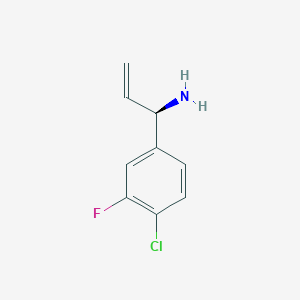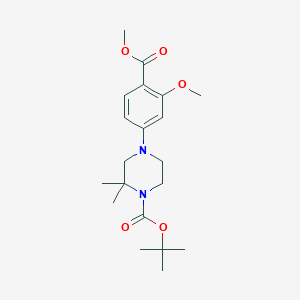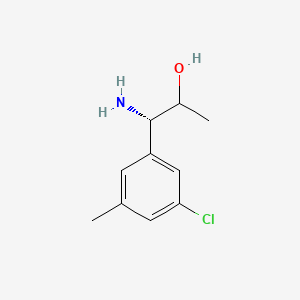
N,N-Diethyl-O-methyl-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-O-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a neuromodulator by binding to the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-O-methyl-D-serine typically involves the following steps:
Starting Material: The process begins with D-serine as the starting material.
Protection: The amino group of D-serine is protected using a suitable protecting group to prevent unwanted reactions.
Alkylation: The protected D-serine undergoes alkylation with diethylamine to introduce the diethyl groups.
Methylation: The hydroxyl group of the alkylated intermediate is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-O-methyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N,N-Diethyl-O-methyl-D-serine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating neurotransmission and synaptic plasticity.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
N,N-Diethyl-O-methyl-D-serine exerts its effects by interacting with the N-methyl-D-aspartate receptor in the central nervous system. It binds to the receptor’s co-agonist site, enhancing the receptor’s activity and modulating neurotransmission. This interaction influences various molecular pathways involved in synaptic plasticity, long-term potentiation, and neuronal migration.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-serine: The parent compound, a neuromodulator in the central nervous system.
N-Methyl-D-aspartate: Another compound that interacts with the N-methyl-D-aspartate receptor.
Glycine: A co-agonist of the N-methyl-D-aspartate receptor.
Uniqueness
N,N-Diethyl-O-methyl-D-serine is unique due to its modified structure, which enhances its binding affinity and specificity for the N-methyl-D-aspartate receptor. This modification potentially increases its efficacy and reduces side effects compared to similar compounds.
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2R)-2-(diethylamino)-3-methoxypropanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
VLICAFHSCJAZIV-SSDOTTSWSA-N |
SMILES isomérique |
CCN(CC)[C@H](COC)C(=O)O |
SMILES canonique |
CCN(CC)C(COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)

![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)







![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)

![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)
